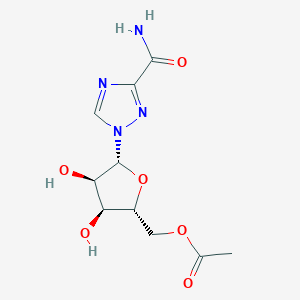

5'-O-乙酰基利巴韦林

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5'-O-Acetylribavirin is a derivative of nucleoside analogues, which are compounds designed to mimic the structure of natural nucleosides. These analogues often possess antiviral properties and are used in the treatment of various viral infections. The acetyl group at the 5' position may influence the compound's biological activity and its ability to interact with viral enzymes or cellular targets.

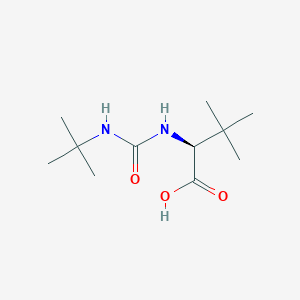

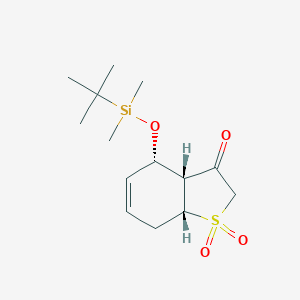

Synthesis Analysis

The synthesis of 5'-O-Acetylribavirin-like compounds involves multiple steps, including acylation and selective protection of hydroxyl groups. For instance, the synthesis of 2'-O-acyl derivatives of 9-beta-D-arabinofuranosyladenine, a compound related to 5'-O-Acetylribavirin, was achieved by acylation followed by the removal of protective groups under specific conditions to prevent acyl migration . This method demonstrates the complexity and precision required in synthesizing nucleoside analogues with acetyl groups.

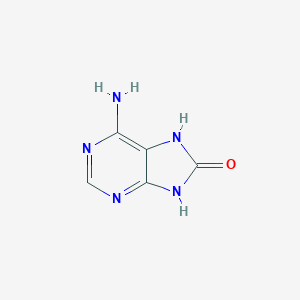

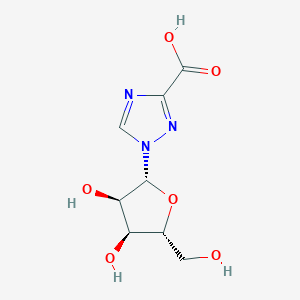

Molecular Structure Analysis

The molecular structure of nucleoside analogues like 5'-O-Acetylribavirin is critical for their antiviral activity. The presence of acetyl groups can affect the molecule's conformation and its interaction with biological targets. For example, the acetylated derivative of 5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine showed increased inhibition of trypanosomal and neoplastic cell growth compared to its non-acetylated counterpart . This suggests that acetylation can enhance the biological activity of nucleoside analogues.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of nucleoside analogues are essential for their biological function. Acetylation reactions, as seen in the synthesis of 5'-O-Acetylribavirin analogues, are crucial for modifying the biological activity of these compounds. The acetylated derivatives often serve as prodrugs that can be activated within the biological system to exert their antiviral effects .

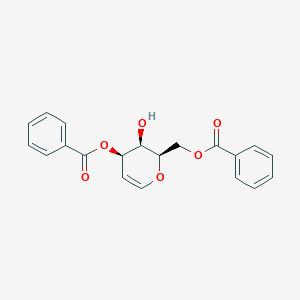

Physical and Chemical Properties Analysis

The physical and chemical properties of 5'-O-Acetylribavirin and its analogues are influenced by the acetyl groups. These properties include solubility, stability, and reactivity, which are important for the compound's pharmacokinetics and pharmacodynamics. For example, the synthesis of 1,2-di-O-acetyl-5-O-benzoyl-3-deoxy-L-erythro-pentofuranose, a precursor for beta-L-nucleoside analogues, involves careful consideration of protective group strategies to yield a compound with the desired properties for antiviral activity .

科学研究应用

药物开发

5’-O-乙酰基利巴韦林在药物开发方面具有潜在的应用价值,尤其是由于其广泛的抗病毒作用。 它可能是创造针对新兴病毒性疾病的治疗方法的关键组成部分,并且将来可能发现新的适应症 .

抗病毒药物发现

该化合物可用于靶向病毒蛋白或宿主因子,这些因子对于病毒的生命周期至关重要,从而有助于发现和开发新型抗病毒剂 .

治疗性抗体

在治疗性抗体领域,5’-O-乙酰基利巴韦林可能参与用于开发治疗性抗体药物的抗体工程技术 .

临床试验

它可能在临床试验中发挥作用,特别是在评估针对呼吸道合胞病毒 (RSV) 等疾病以及其他疾病的新治疗方法的安全性和有效性方面 .

病毒感染的治疗

5’-O-乙酰基利巴韦林对多种病毒感染有效,包括流感、疱疹、艾滋病毒,并且可能是这些疾病治疗方案的一部分 .

作用机制

作用机制

Target of Action

5’-O-Acetylribavirin, a derivative of Ribavirin, is a synthetic guanosine nucleoside with broad-spectrum activity against several RNA and DNA viruses . The primary target of 5’-O-Acetylribavirin is the host enzyme inosine monophosphate dehydrogenase (IMPDH) . IMPDH catalyzes the rate-limiting step where inosine 5′-monophosphate is converted to xanthine monophosphate during guanosine monophosphate (GMP) synthesis .

Mode of Action

5’-O-Acetylribavirin inhibits the activity of IMPDH, leading to a subsequent depletion of the GTP pool . This interferes with the synthesis of viral mRNA, blocking viral RNA synthesis and viral mRNA capping . This disruption of the viral life cycle inhibits the replication of the virus.

Biochemical Pathways

The inhibition of IMPDH by 5’-O-Acetylribavirin disrupts the guanosine monophosphate (GMP) synthesis pathway . This leads to a decrease in the pool of GTP, a critical component for the synthesis of viral RNA. The perturbation of this pathway results in the inhibition of viral replication.

Pharmacokinetics

The pharmacokinetics of 5’-O-Acetylribavirin is similar to that of Ribavirin . After oral ingestion, Ribavirin is promptly absorbed into circulation, with peak concentrations achieved approximately 2.5 hours after dosing . It is systematically distributed after intestinal absorption facilitated by nucleoside transporters on the luminal epithelial cells . Ribavirin is eliminated by metabolism and renal elimination, with renal elimination accounting for about 5–15% of single-dose elimination .

Result of Action

The result of the action of 5’-O-Acetylribavirin is the inhibition of viral replication. By depleting the GTP pool and interfering with the synthesis of viral mRNA, 5’-O-Acetylribavirin effectively inhibits the replication of the virus . This leads to a decrease in viral load and potentially the clearance of the virus from the body.

Action Environment

The action of 5’-O-Acetylribavirin can be influenced by various environmental factors. For instance, the bioavailability of Ribavirin increases significantly with high-fat meals . Furthermore, the impact of Ribavirin on divergent cellular and viral pathways may be concentration-dependent . Therefore, the dosage and plasma concentration of the drug can significantly affect its antiviral effect .

属性

IUPAC Name |

[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O6/c1-4(15)19-2-5-6(16)7(17)10(20-5)14-3-12-9(13-14)8(11)18/h3,5-7,10,16-17H,2H2,1H3,(H2,11,18)/t5-,6-,7-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKIKIHFNHSINB-DAGMQNCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC(=N2)C(=O)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=N2)C(=O)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58151-87-4 |

Source

|

| Record name | 5'-O-Acetylribavirin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058151874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-O-ACETYLRIBAVIRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09P7KB183C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B135838.png)

![Methyl 2-hydroxy-2-{5-oxo-2-[(propan-2-yl)oxy]oxan-4-yl}propanoate](/img/structure/B135869.png)